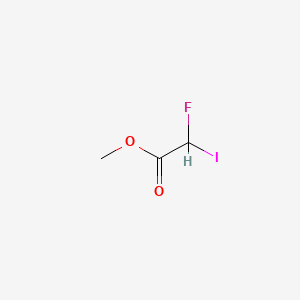

Methyl 2-fluoro-2-iodoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-fluoro-2-iodoacetate is an organic compound that belongs to the class of haloacetates It is characterized by the presence of both fluorine and iodine atoms attached to the same carbon atom in the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-2-iodoacetate can be synthesized through several methods. One common approach involves the reaction of methyl iodoacetate with a fluorinating agent such as silver fluoride. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide under controlled temperature conditions to ensure the selective introduction of the fluorine atom.

Another method involves the use of methyl chloroacetate and potassium fluoride in the presence of a phase-transfer catalyst

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in methyl 2-fluoro-2-iodoacetate acts as a superior leaving group compared to fluorine, enabling selective substitution. Key findings include:

-

Fluoride displacement : In the synthesis of 2'-C-methyl-2'-fluoro nucleosides, this compound undergoes selective iododecarboxylation. The iodine is replaced by fluoride using agents like DAST (diethylaminosulfur trifluoride), yielding fluorinated intermediates critical for antiviral drug synthesis .

-

Alkylation : Methyllithium reacts with the ester at low temperatures (-78°C) to form tertiary alcohols, which are further fluorinated to achieve stereochemical inversion at the α-carbon .

Table 1: Optimization of substitution reactions

| Reaction Condition | Yield (%) | Key Observations | Source |

|---|---|---|---|

| DAST in toluene (0°C) | 67 | Stereoinversion at α-carbon | |

| Methyllithium in THF (-78°C) | 63 | Tertiary alcohol intermediate |

Radical-Mediated Reactions

The iodine substituent facilitates radical chain processes, particularly in perfluoroalkylation and difluoroalkylation:

-

Perfluoroalkyl radical addition : Under visible light, this compound participates in regioselective radical additions. For example, reactions with perfluoroalkyl iodides (e.g., CF3I) generate ketyl radicals that undergo β-scission to yield α-fluoro-α-iodo ketones .

-

Difluoroalkylation : Using blue LED irradiation and DBU (1,8-diazabicycloundec-7-ene) in DMA (dimethylacetamide), the compound achieves 92% yield in Csp³–H difluoroalkylation, forming fluorinated tertiary alcohols .

Table 2: Radical reaction yields under varying conditions

| Base | Solvent | Light Source | Yield (%) |

|---|---|---|---|

| DBU | DMA | 10 W blue LEDs | 92 |

| Et₃N | THF | 10 W blue LEDs | 54 |

Decarboxylative Halogenation

The ester’s α-iodo group enables decarboxylative pathways:

-

Lead-mediated iododecarboxylation : Reaction with Pb(OAc)₄ and LiCl in benzene produces alkyl iodides via a radical chain mechanism. The process is sensitive to halide concentration, with excess LiCl reducing yields due to Cl₂ evolution .

-

Mechanism : Homolytic cleavage of the Pb–I bond generates iodine radicals, which abstract hydrogen from the carboxylate to form alkyl radicals. These radicals combine with iodine to finalize the product .

Comparative Reactivity Analysis

Table 3: Reactivity comparison with related compounds

| Compound | Key Reaction | Yield (%) | Unique Feature |

|---|---|---|---|

| This compound | SmI₂-mediated cyclization | 60 | Dual halogen synergy |

| Methyl fluoroacetate | Nucleophilic substitution | 30 | High toxicity, limited applications |

| Methyl iodoacetate | Radical alkylation | 45 | No fluorine-directed selectivity |

Scientific Research Applications

Methyl 2-fluoro-2-iodoacetate has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various fluorinated and iodinated compounds, which are valuable in medicinal chemistry and material science.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.

Biological Studies: It is employed as a probe to study enzyme mechanisms and metabolic pathways involving halogenated substrates.

Industrial Applications: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-iodoacetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both fluorine and iodine atoms imparts unique reactivity to the compound, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-fluoro-2-iodoacetate can be compared with other similar compounds such as:

Methyl 2-fluoroacetate: Lacks the iodine atom, making it less reactive in certain nucleophilic substitution reactions.

Methyl 2-iodoacetate: Lacks the fluorine atom, resulting in different reactivity and stability profiles.

Methyl 2-chloro-2-fluoroacetate: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its dual halogenation, which provides a distinctive combination of reactivity and stability, making it a valuable compound in various chemical and industrial processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-fluoro-2-iodoacetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, fluorination of methyl 2-iodoacetate using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) in anhydrous solvents like DMF or THF may yield the target compound. Optimization involves adjusting stoichiometry, reaction time, and catalyst loading (e.g., Lewis acids). Monitoring via TLC or GC-MS ensures intermediate purity. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer: Key techniques include:

- ¹H/¹³C/¹⁹F NMR : Identify chemical shifts for fluorine (δ ~ -150 to -250 ppm in ¹⁹F NMR) and iodine proximity effects.

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M]+ at m/z 246 for C₃H₄FIO₂).

Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances accuracy. Contaminants (e.g., unreacted precursors) require careful baseline subtraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

- Methodological Answer: Discrepancies (e.g., split peaks, unexpected coupling constants) may arise from dynamic effects or stereochemical variations. Strategies include:

- Variable-Temperature NMR : Assess conformational stability (e.g., -40°C to 80°C) to identify rotameric equilibria.

- Isotopic Labeling : Substitute ¹H with ²H to simplify splitting patterns.

- X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data (as in for analogous compounds) .

Q. What strategies are recommended for enhancing the stability of this compound under different storage conditions?

- Methodological Answer: Stability challenges (e.g., hydrolysis, halogen exchange) require:

- Inert Atmosphere Storage : Use argon-filled vials to minimize oxidation.

- Low-Temperature Preservation : Store at -20°C in dark glassware to reduce photodegradation.

- Stabilizer Additives : Include molecular sieves (3Å) to absorb moisture. Pre-use purity checks via HPLC ensure integrity .

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Suzuki-Miyaura couplings. Key parameters:

- Electrophilicity Index : Predicts iodine’s leaving-group propensity.

- Frontier Molecular Orbitals : Identify reactive sites (e.g., LUMO localization on iodine).

Validation via experimental kinetics (e.g., monitoring by ¹⁹F NMR) bridges theory and practice .

Q. What methodologies are suitable for tracing byproducts formed during the synthesis of this compound?

- Methodological Answer: Byproduct identification involves:

- HPLC/GC-MS : Separate and quantify impurities (e.g., methyl 2-fluoroacetate or diiodinated analogs).

- Isotopic Dilution Assays : Use ¹³C-labeled precursors to track unintended pathways.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.

Data triangulation with synthetic protocols minimizes side reactions .

Q. Data Contradiction Analysis

Q. How should conflicting results from kinetic studies of this compound’s hydrolysis be addressed?

- Methodological Answer: Conflicting kinetics (e.g., pH-dependent rate variations) require:

- Controlled Replicates : Standardize buffers (e.g., phosphate vs. acetate) and ionic strength.

- Arrhenius Analysis : Compare activation energies across studies to identify outliers.

- Microscopy/Surface Analysis : Check for container material effects (e.g., glass vs. PTFE).

Meta-analysis of prior datasets (e.g., ’s environmental hazard protocols) contextualizes anomalies .

Application-Oriented Questions

Q. In what biomedical research contexts could this compound serve as a probe?

- Methodological Answer: Potential applications include:

- Enzyme Inhibition Studies : Fluorine’s electronegativity mimics transition states in esterase assays.

- Radiotracer Synthesis : Iodine-123/131 isotopes enable SPECT imaging of esterase activity.

- Prodrug Design : Ester hydrolysis releases bioactive moieties (e.g., anticancer agents).

In vitro cytotoxicity assays (e.g., MTT tests) validate biocompatibility .

Properties

IUPAC Name |

methyl 2-fluoro-2-iodoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FIO2/c1-7-3(6)2(4)5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZZOZNDCSFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FIO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.97 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.